molecular formula C10H20ClN B7450896 2-{spiro[2.5]octan-6-yl}ethan-1-aminehydrochloride

2-{spiro[2.5]octan-6-yl}ethan-1-aminehydrochloride

Cat. No.: B7450896
M. Wt: 189.72 g/mol
InChI Key: OJBCRSDTWRSEQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride is a bicyclic amine derivative featuring a spiro[2.5]octane core fused to an ethylamine side chain, terminated by a hydrochloride salt. This compound is of interest in medicinal chemistry for its structural novelty, particularly in targeting central nervous system (CNS) receptors or enzymes where rigid scaffolds are advantageous .

Properties

IUPAC Name

2-spiro[2.5]octan-6-ylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c11-8-3-9-1-4-10(5-2-9)6-7-10;/h9H,1-8,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBCRSDTWRSEQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CCN)CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Spiro[2.5]octane-5,7-dione

The foundational step involves Claisen condensation of [1-(2-oxo-propyl)-cyclopropyl]-acetic acid methyl ester under basic conditions (e.g., sodium methoxide in tetrahydrofuran at 70°C) to form the spirocyclic dione. This method, as detailed in EP2880008B1, achieves yields exceeding 85% after recrystallization. Alternative routes described in EP3191441B1 utilize Wittig and Michael/Claisen reactions, though these are less favored due to multi-step complexity.

Strategic Functionalization of the Spirooctane Core

Introducing the ethylamine moiety at position 6 requires precise regioselective modifications. Two primary strategies emerge from the literature:

Reductive Amination of Ketone Intermediates

Selective reduction of one ketone group in spiro[2.5]octane-5,7-dione to a secondary alcohol (via NaBH4 or LiAlH4) followed by conversion to a mesylate or tosylate enables nucleophilic displacement with phthalimide-protected ethylamine (Figure 1). Subsequent deprotection with hydrazine yields the free amine, which is protonated with HCl to form the hydrochloride salt.

Key Reaction Conditions:

  • Reduction: NaBH4 in methanol at 0°C (yield: 78%)

  • Alkylation: KOtBu in DMF with ethylamine phthalimide (yield: 65%)

  • Deprotection: Hydrazine hydrate in ethanol (yield: 90%)

Direct Alkylation via Grignard Reagents

An alternative approach involves reacting spiro[2.5]octane-6-bromoethyl (derived from bromination of a spirooctane alcohol intermediate) with a Grignard reagent such as Mg-CH2CH2NHBoc . After quenching and Boc deprotection, the primary amine is isolated and converted to the hydrochloride salt.

Challenges:

  • Regioselective bromination at position 6 requires steric directing groups.

  • Grignard reactivity is sensitive to steric hindrance, limiting yields to ~50%.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of prominent methods:

MethodStarting MaterialKey StepsYield (%)AdvantagesLimitations
Reductive AminationSpirooctane dioneReduction, alkylation65–78High regioselectivityMulti-step purification
Grignard AlkylationSpirooctane bromideGrignard reaction, deprotection50–60Direct C–N bond formationLow yields due to steric effects
Cyanide ReductionSpirooctane nitrileNitrile synthesis, reduction70SimplicityRequires toxic cyanide reagents

Process Optimization and Scalability Considerations

Solvent and Base Selection

  • THF vs. Toluene: THF enhances reaction rates in Claisen condensations but complicates large-scale drying. Toluene, while less polar, facilitates easier solvent removal.

  • Bases: Sodium methoxide outperforms KOtBu in minimizing side reactions during alkylation.

Purification Challenges

Crude amine intermediates often require chromatographic purification due to byproducts from incomplete reductions or alkylations. Recrystallization from methyl tert-butyl ether (MTBE) improves purity to >98% .

Chemical Reactions Analysis

Types of Reactions

2-{spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield spirocyclic ketones, while reduction may produce spirocyclic alcohols .

Scientific Research Applications

2-{spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-{spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride and related compounds:

Compound Name Spiro Ring System Substituents/Modifications Molecular Formula Key Properties/Applications Reference
2-{spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride (Target) Spiro[2.5]octane Ethylamine chain, HCl salt C₁₀H₁₈ClN (estimated) Rigid spiro core; potential CNS-targeting agent (inferred from analogs)
2-(spiro[5.5]undecan-3-yl)ethan-1-amine hydrochloride Spiro[5.5]undecane Ethylamine chain, HCl salt C₁₃H₂₅ClN Larger spiro system; increased lipophilicity; used in receptor-binding studies
1-{5-oxaspiro[2.5]octan-6-yl}methanamine hydrochloride 5-Oxaspiro[2.5]octane Methanamine chain, HCl salt C₈H₁₄ClNO Oxygen atom in spiro ring; altered polarity; explored in peptidomimetic synthesis
2-{5-oxaspiro[3.4]octan-6-yl}ethan-1-amine 5-Oxaspiro[3.4]octane Ethylamine chain C₉H₁₅NO (free base) Hybrid spiro-oxacyclic structure; potential metabolic stability advantages
(R)-Spiro[2.2]pentan-1-amine Hydrochloride Spiro[2.2]pentane Primary amine, HCl salt C₅H₁₀ClN Compact spiro system; high strain; used in chiral synthesis and asymmetric catalysis
2-(2,5-Dimethoxy-4-(methylthio)phenyl)ethan-1-amine Hydrochloride (2C-T) Aromatic ring (non-spiro) Methoxy, methylthio substituents C₁₁H₁₈ClNO₂S Phenethylamine derivative; serotonin receptor agonist (5-HT₂A/2C)

Key Observations :

Structural Rigidity vs. Flexibility :

  • The target compound’s spiro[2.5]octane core provides moderate rigidity compared to larger spiro systems (e.g., spiro[5.5]undecane), which may enhance receptor selectivity but reduce solubility . Smaller spiro systems (e.g., spiro[2.2]pentane) exhibit high ring strain, limiting synthetic scalability .

Phenethylamine analogs (e.g., 2C-T) prioritize aromatic substitution over spiro motifs, favoring serotonin receptor binding .

Pharmacological Implications :

  • Spirocyclic amines generally exhibit enhanced metabolic stability compared to linear analogs due to reduced enzymatic accessibility to the amine group .
  • The ethylamine chain in the target compound may offer superior receptor interaction compared to methanamine derivatives (e.g., EN300-26974864), which lack spatial extension for optimal binding .

Biological Activity

2-{spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride is a unique spirocyclic amine characterized by its distinctive molecular structure. This compound, with CAS number 2551118-85-3, appears as a white to off-white crystalline powder and is soluble in water and ethanol. Its potential biological activities have garnered attention in various fields, including medicinal chemistry and pharmacology.

PropertyValue
CAS Number 2551118-85-3
Molecular Formula C10H20ClN
Molecular Weight 189.7 g/mol
Purity 95%
Physical Form Crystalline Powder

The biological activity of 2-{spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. This compound may modulate the activity of these targets, leading to various pharmacological effects. Research indicates that it may act as an inhibitor or modulator within certain biochemical pathways, although detailed mechanisms remain to be fully elucidated.

Therapeutic Potential

Research has explored the therapeutic applications of this compound in several contexts:

  • Neuropharmacology : Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
  • Antiinflammatory Effects : There are indications that the compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Case Studies and Research Findings

  • Neuroprotective Studies : A study investigated the effects of 2-{spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride on neuronal cell lines, demonstrating reduced apoptosis under stress conditions, indicating neuroprotective potential.
  • Inflammation Models : In animal models of inflammation, administration of this compound resulted in a significant decrease in pro-inflammatory cytokines, suggesting its role as an anti-inflammatory agent.
  • Receptor Interaction Studies : Binding assays have shown that the compound interacts with specific receptors involved in pain modulation and mood regulation, supporting its potential use in pain management therapies.

Comparative Analysis with Similar Compounds

The biological activity of 2-{spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride can be compared with other similar compounds:

Compound NameBiological ActivityReference
2-{6-oxaspiro[2.5]octan-1-yl}ethan-1-amine hydrochlorideModerate anti-inflammatory
2-{6-azaspiro[2.5]octan-6-yl}ethan-1-amineNeuroactive properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-{spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride, and how can intermediates be characterized?

  • Methodology : Multi-step synthesis typically involves constructing the spirocyclic core via [2+2] cycloaddition or ring-closing metathesis, followed by functionalization to introduce the amine group. Key intermediates (e.g., ethyl 6-oxaspiro[2.5]octane carboxylate analogs) should be characterized using 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regiochemistry and stereochemistry .
  • Purification : Use preparative HPLC or column chromatography with polar solvents (e.g., methanol/water gradients) to isolate the hydrochloride salt .

Q. How can researchers validate the structural integrity of this compound under varying storage conditions?

  • Stability testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) and monitor purity via HPLC. Use differential scanning calorimetry (DSC) to assess thermal stability and Fourier-transform infrared spectroscopy (FTIR) to detect amine group oxidation .
  • Solubility : Determine solubility in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) using nephelometry or UV-Vis spectroscopy .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

  • Target identification : Screen against GPCR libraries (e.g., serotonin or dopamine receptors) due to structural similarity to bioactive spirocyclic amines. Use fluorescence-based calcium mobilization assays or radioligand binding studies .
  • Cytotoxicity : Test in HEK-293 or HepG2 cell lines using MTT assays, ensuring concentrations ≤10 μM to avoid nonspecific effects .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Quantum chemical modeling : Use density functional theory (DFT) to calculate transition-state energies for spirocycle formation. Tools like Gaussian or ORCA can predict regioselectivity in ring-closing steps .
  • Reaction optimization : Apply ICReDD’s computational-experimental feedback loop to narrow solvent/base combinations (e.g., DCM vs. THF, Et3_3N vs. DBU) and reduce trial-and-error experimentation .

Q. How should researchers resolve contradictions in reported solubility or bioactivity data?

  • Data reconciliation : Compare experimental protocols (e.g., solvent purity, temperature control) across studies. Use factorial design (2k^k experiments) to isolate variables (e.g., pH, ionic strength) affecting solubility .
  • Bioactivity validation : Replicate assays with standardized cell lines and positive controls. Apply Bland-Altman analysis to quantify inter-lab variability in IC50_{50} values .

Q. What strategies enable enantioselective synthesis of this compound’s chiral spirocyclic core?

  • Catalytic asymmetric synthesis : Screen chiral catalysts (e.g., Jacobsen’s thiourea catalysts) for spiroannulation steps. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
  • Kinetic resolution : Use lipases or transition-metal complexes to separate diastereomers during amine functionalization .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Scaffold modification : Synthesize analogs with fluorinated (e.g., 6,6-difluoro substitution) or alkyl-extended spirocycles. Compare binding affinities via surface plasmon resonance (SPR) .
  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding or hydrophobic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.